1-(4-Chlorophenyl)-3-methylbutan-2-amine
Description
1-(4-Chlorophenyl)-3-methylbutan-2-amine is a secondary amine featuring a 4-chlorophenyl group attached to a branched butan-2-amine chain with a methyl substituent at position 3. Its molecular formula is inferred as C₁₁H₁₆ClN, with a molecular weight of approximately 197.70 g/mol (based on structural analogs in ).
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-8(2)11(13)7-9-3-5-10(12)6-4-9/h3-6,8,11H,7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJIRICRIUMVSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as pitolisant, are known to act as an antagonist and inverse agonist at the histamine h3 receptor. This receptor plays a crucial role in maintaining wakefulness and enhancing the activity of histaminergic neurons.
Mode of Action
Pitolisant, a similar compound, works by blocking histamine autoreceptors, thereby enhancing the activity of histaminergic neurons and increasing the signaling of other neurotransmitters in the brain.
Biochemical Pathways
Compounds like pitolisant, which are antagonists or inverse agonists of the histamine h3 receptor, can affect the histaminergic neuron signaling pathway.
Biochemical Analysis
Biochemical Properties
1-(4-Chlorophenyl)-3-methylbutan-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions are crucial as they help in modulating the oxidative stress levels within cells, thereby influencing cellular health and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuroblastoma cells, it has been shown to reduce reactive oxygen species levels and increase glutathione levels, thereby protecting cells from oxidative stress. Additionally, it affects the expression of genes involved in stress response and inflammation, which can have downstream effects on cellular health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to interact with glutathione peroxidase and glutathione reductase, enhancing their activity and thereby boosting the cellular antioxidant defense system. These interactions are crucial for maintaining cellular redox balance and protecting cells from oxidative damage.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. Studies have shown that it remains stable under controlled conditions, but its efficacy may decrease over prolonged periods due to gradual degradation. Long-term exposure to this compound has been observed to have sustained effects on cellular function, particularly in terms of oxidative stress modulation and gene expression changes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have protective effects against oxidative stress and inflammation. At higher doses, it may exhibit toxic or adverse effects, such as increased oxidative stress and cellular damage. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress and detoxification pathways. For instance, it has been shown to enhance the activity of enzymes involved in the pentose phosphate pathway, which is crucial for generating reducing equivalents in the form of NADPH. These interactions can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with membrane transporters that facilitate its uptake into cells. Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. These transport and distribution mechanisms are crucial for determining the bioavailability and efficacy of this compound.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It has been shown to localize in the cytoplasm and mitochondria, where it interacts with enzymes involved in oxidative stress pathways. These interactions are crucial for modulating cellular redox balance and protecting cells from oxidative damage. Additionally, post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, influencing its overall activity and function.
Biological Activity
1-(4-Chlorophenyl)-3-methylbutan-2-amine, commonly referred to as 4-chloroamphetamine (4-CA), is a compound that has garnered attention for its biological activities, particularly in the context of its pharmacological effects. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C11H16ClN
- Molecular Weight : 201.71 g/mol
- CAS Number : 105871-09-8
The structure of this compound consists of a chlorophenyl group attached to a branched amine. This configuration is critical for its interaction with biological targets.
This compound exhibits its biological effects primarily through interactions with neurotransmitter systems. Its mechanisms include:
- Monoamine Reuptake Inhibition : It inhibits the reuptake of serotonin, norepinephrine, and dopamine, which can lead to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to that of other psychoactive substances.
- Receptor Agonism : The compound may act as an agonist at certain serotonin receptors, contributing to its stimulant effects.
1. Neuropharmacological Effects
Research indicates that this compound has stimulant properties similar to amphetamines. It has been shown to increase locomotor activity in animal models, suggesting potential applications in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy.
2. Antimicrobial Activity
There is emerging evidence that compounds related to this compound exhibit antimicrobial properties. A study evaluating various derivatives showed that certain chlorinated analogs demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 50 | S. aureus |
| This compound | 75 | E. coli |
3. Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The findings suggest that it may induce apoptosis in cancer cells through oxidative stress mechanisms.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 30 | Apoptosis induction |
| HeLa (cervical cancer) | 25 | Oxidative stress |
Case Study 1: Neuropharmacological Assessment
A study conducted on rodents demonstrated that administration of this compound resulted in increased locomotor activity and enhanced cognitive functions, indicating potential use as a cognitive enhancer .
Case Study 2: Antimicrobial Evaluation
In a recent evaluation, derivatives of the compound were tested against various bacterial strains. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound serves as a crucial building block for synthesizing pharmaceutical agents. Its structural properties allow it to interact with various biological targets, making it a candidate for drug development. For instance, it has been investigated for its potential as an orexin-1 receptor inhibitor, which is relevant in treating sleep disorders and obesity .
Case Study: Anticancer Properties
Research has demonstrated that derivatives of 1-(4-Chlorophenyl)-3-methylbutan-2-amine exhibit anticancer activity. A study published in MDPI explored the synthesis of related compounds and their efficacy against cancer cell lines, showcasing the potential of this compound in developing new anticancer therapies .
Organic Synthesis
Synthetic Intermediates
This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique chemical structure allows chemists to create diverse derivatives that can be used in various applications, including agrochemicals and specialty chemicals .
Table 1: Synthetic Routes and Yields
Biological Studies
Anti-inflammatory and Anti-allergic Properties
Studies have indicated that compounds similar to this compound may possess anti-inflammatory and anti-allergic properties. These findings suggest potential therapeutic applications in treating conditions like asthma and allergic reactions .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is employed in producing specialty chemicals due to its ability to undergo various chemical transformations. Its stable structure allows for scalable production processes, making it economically viable for large-scale applications .
Comparison with Similar Compounds
Key Observations :
- Branching and Substituent Position : The target compound’s methyl group at position 3 distinguishes it from 1-(4-Chlorophenyl)-2,3-dimethylbutan-2-amine (additional methyl at position 2) and 1-(4-Chlorophenyl)-2-methylbutan-1-amine (amine at position 1) . These differences influence steric effects and solubility.
- N-Methylation : 3-(4-Chlorophenyl)-N-methylbutan-2-amine has a methylated amine, which likely reduces basicity and alters receptor interactions compared to the unmethylated target compound .
2.4 Pharmacological Relevance
- Enzyme Inhibition: Pyridine-based chlorophenyl analogs (e.g., UDO and UDD) inhibit CYP51 enzymes, demonstrating anti-parasitic activity against Trypanosoma cruzi . The target compound’s tertiary amine structure may similarly interact with enzymatic targets.
- Structural Flexibility : The chlorophenyl group’s electron-withdrawing properties enhance stability, while the amine group provides a site for functionalization, as seen in metabolites like N-hydroxy carbamates .
Preparation Methods
Step 1: Synthesis of 1-(4-Chlorophenyl)-1-cyanobutyl Intermediate
- React 4-chlorobenzyl cyanide (25 g) with 1,3-dibromopropane (15 mL) in dimethyl sulfoxide (DMSO, 150 mL).
- Add sodium hydride (NaH, 7.5 g, dispersed in mineral oil) under nitrogen atmosphere at room temperature (20–35 °C).
- Stir the mixture for 2 hours, then quench with isopropanol (8 mL) and water (110 mL).
- Filter through Celite, wash residue with ether, separate ether layer, wash with water, dry, evaporate solvent.
- Purify by vacuum distillation to isolate 1-(4-chlorophenyl)-1-cyanobutyl derivative.
- Yield: approximately 78% over 5 hours reaction time.
Step 2: Conversion to 1-(4-Chlorophenyl)-3-methylbutan-1-one
- Dissolve 35.2 g of the cyanobutyl intermediate in ether.
- Add to a Grignard reagent prepared from propyl bromide (32 g) and magnesium (6.36 g) in ether.
- Replace ether with toluene, reflux for 1 hour.
- Add water and concentrated hydrochloric acid; reflux for an additional hour.
- Extract with ether, dry, evaporate, and vacuum distill to obtain 1-[1-(4-chlorophenyl)-cyanobutyl]-3-methylbutan-1-one.
- Yield: approximately 81% over 22 hours.
- Boiling point: 100–120 °C at 0.2 mmHg.
Step 3: Formation of N-Formyl Intermediate
- Add 37 g of the ketone intermediate and 9 mL of formic acid dropwise to 23.5 mL of formamide at 160–170 °C.
- Maintain temperature at 175–180 °C for 24 hours.
- Extract with ether, concentrate to an oil, crystallize the N-formyl derivative from petroleum ether.
- Yield: approximately 39%.
- Melting point: 110–112 °C.
Step 4: Conversion to 1-(4-Chlorophenyl)-3-methylbutan-2-amine Hydrochloride
- Mix 3.3 g of the N-formyl intermediate with 2.99 g formic acid and 1 mL water under cooling.
- Add 3.93 mL of 37% aqueous formaldehyde.
- Heat at 85–95 °C for 18 hours.
- Add excess hydrochloric acid, evaporate to dryness.
- Add 5N sodium hydroxide, extract with ether, concentrate to pale yellow oil.
- Dissolve oil in isopropanol and ether, add hydrochloric acid dropwise to precipitate the amine hydrochloride.
- Purify by recrystallization from acetone.
- Product obtained is this compound hydrochloride (sibutramine hydrochloride).
Summary Table of Preparation Steps
| Step | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-Chlorobenzyl cyanide + 1,3-dibromopropane | NaH in DMSO, RT, 2 h; quench with IPA, H2O | 1-(4-Chlorophenyl)-1-cyanobutyl derivative | 78 | Vacuum distillation purification |
| 2 | Cyanobutyl intermediate | Grignard reagent (propyl bromide + Mg), reflux, acid workup | 1-[1-(4-chlorophenyl)-cyanobutyl]-3-methylbutan-1-one | 81 | Reflux 22 h, vacuum distillation |
| 3 | Ketone intermediate | Formamide + formic acid, 175–180 °C, 24 h | N-formyl derivative | 39 | Crystallization from petroleum ether |
| 4 | N-formyl derivative | Formaldehyde, formic acid, HCl, 85–95 °C, 18 h | This compound hydrochloride | - | Recrystallization from acetone |
Research Findings and Notes
- The synthetic route is well-documented in Korean patent KR100606533B1, which provides detailed reaction conditions, purification methods, and yields.
- The multi-step synthesis emphasizes careful control of reaction temperatures and times to optimize yields.
- Vacuum distillation and recrystallization are key purification techniques at various stages.
- The final amine hydrochloride salt is typically isolated as a crystalline solid suitable for further applications.
- Alternative synthetic strategies involving reductive amination or other amide coupling methods are reported in the literature for related amines but are less documented specifically for this compound.
Q & A
Q. What are the optimal synthetic routes for 1-(4-Chlorophenyl)-3-methylbutan-2-amine under laboratory conditions?
The synthesis typically involves multistep reactions starting from chlorobenzene derivatives. Key steps include nitration, halogenation (chlorination/fluorination), and reductive amination. For example, nitration of 4-chlorophenyl precursors followed by catalytic hydrogenation or borohydride reduction can yield the amine backbone. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize byproducts like over-alkylated amines or incomplete reduction intermediates. Methanol or ethanol solvents with NaBH₄ or LiAlH₄ are common reducing agents .
Q. How can researchers confirm the structural identity of this compound?
Structural verification requires a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H and ¹³C NMR can confirm the presence of the chlorophenyl group (aromatic protons at ~7.2–7.4 ppm) and the methylbutanamine chain (methyl groups at ~1.0–1.5 ppm, amine protons at ~2.5–3.5 ppm).
- X-ray crystallography : Programs like SHELXL or SHELXS are used to resolve crystal structures, particularly for chiral centers or stereoisomers. SHELX-based refinement is robust for small-molecule crystallography .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₁H₁₅ClN⁺).
Q. What are the preliminary biological screening protocols for this compound?
Initial bioactivity assays include:
- Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.
- Receptor binding : Radioligand displacement assays for serotonin or dopamine receptors, given structural similarities to psychoactive amines .
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR peaks)?
Contradictions often arise from dynamic effects or impurities:
- Variable-temperature NMR : Assess rotational barriers in the methylbutanamine chain, which may cause splitting due to hindered rotation.
- HPLC purification : Remove trace impurities (e.g., unreacted starting materials) using C18 columns with acetonitrile/water gradients.
- Isotopic labeling : Use ¹⁵N-labeled amines to distinguish amine protons from solvent signals .
Q. What methodologies are used to study the metabolic stability of this compound?
- In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS. CYP450 isoforms (e.g., CYP3A4) are key metabolizers.
- Reactive metabolite trapping : Use glutathione (GSH) to trap electrophilic intermediates formed during oxidation .
- Stable isotope tracing : ¹³C-labeled analogs track metabolic pathways in cell cultures.
Q. How can crystallographic data from SHELX be interpreted to resolve stereochemical ambiguities?
- Patterson maps : Identify heavy atoms (e.g., Cl) to phase the structure.
- Flack parameter : Determine absolute configuration for chiral centers. A Flack parameter near 0 confirms enantiopurity.
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for cases where crystal twinning distorts diffraction patterns .
Q. What experimental strategies mitigate challenges in regioselective halogenation during synthesis?
- Directing groups : Introduce temporary substituents (e.g., nitro groups) to guide chlorination to the para position.
- Lewis acid catalysts : Use FeCl₃ or AlCl₃ to enhance electrophilic aromatic substitution selectivity .
- Protection/deprotection : Protect the amine with Boc or Fmoc groups to prevent undesired side reactions during halogenation.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
